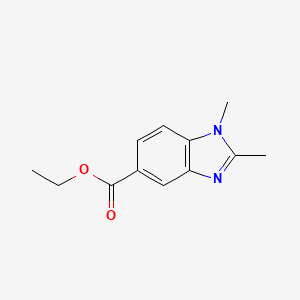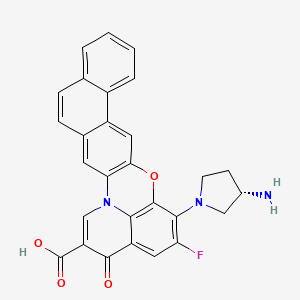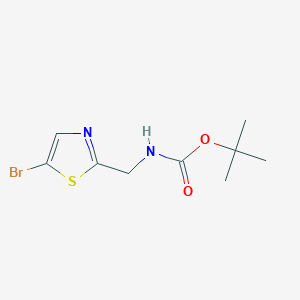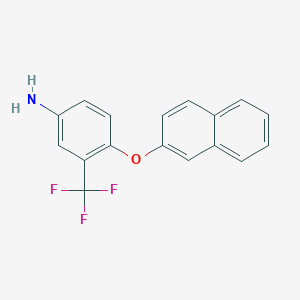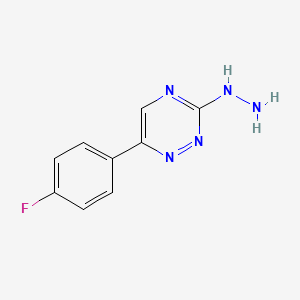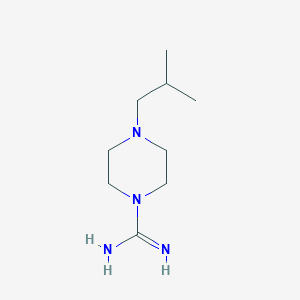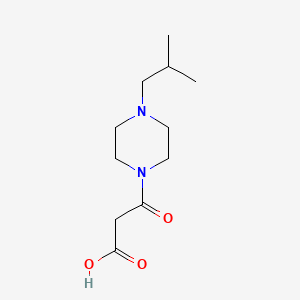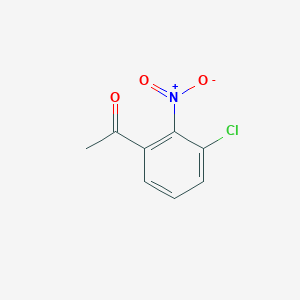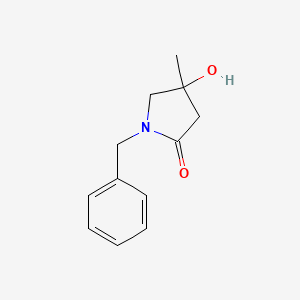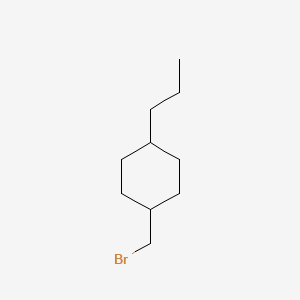
1-(Bromomethyl)-4-propyl-trans-cyclohexane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the reaction of an appropriate precursor with a brominating agent . For example, the synthesis of bromomethyl cyclopropane involves the reaction of an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis
The molecular structure of brominated compounds has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography . The conformational preferences of brominated cyclohexanes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods .Chemical Reactions Analysis
Brominated cyclohexanes can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted cyclohexanes, such as tris(bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of brominated cyclohexanes are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers .Wissenschaftliche Forschungsanwendungen
Highly Substituted Cyclohexanes Synthesis
The study by Hofmann et al. (2006) explores the synthesis of highly substituted cyclohexanes, such as 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes, which include compounds related to "1-(Bromomethyl)-4-propyl-trans-cyclohexane." These compounds exhibit strong proximity effects influencing their reactivity, offering insights into the synthetic access and potential applications of such structures in chemical synthesis Hofmann, A., Ren, R., Lough, A., & Fekl, U. (2006). Tetrahedron Letters, 47, 2607-2610.
Bromination of Exocyclic Olefins
Carman, Hansford, and Kennard (2000) discuss the bromination of methylene groups exocyclic to cyclohexyl systems, resulting in the formation of significant quantities of tribromides. This research demonstrates the reactivity of cyclohexane derivatives upon bromination, relevant to understanding the chemical behavior of "1-(Bromomethyl)-4-propyl-trans-cyclohexane" and its applications in synthesizing brominated compounds Carman, R., Hansford, K., & Kennard, C. (2000). Australian Journal of Chemistry, 53, 439-442.
Reactions with Zinc and Arylmethylene Cyclohexanones
Kirillov et al. (2012) investigated the reactions of methyl 1-bromocycloalkanecarboxylates with zinc and 2,6-bis(arylmethylene)cyclohexanones. This study provides insights into the synthesis of complex cyclohexane derivatives, potentially opening new pathways for the application of "1-(Bromomethyl)-4-propyl-trans-cyclohexane" in the creation of novel chemical entities Kirillov, N. F., Gavrilov, A. G., Vasyanin, A. N., Shurov, S., Vakhrin, M. I., & Slepukhin, P. S. (2012). Russian Journal of General Chemistry, 82, 289-293.
Liquid Crystalline Cyclohexene and Cyclohexane Derivatives
Bezborodov, Lapanik, and Sasnouski (2002) detailed the synthesis and transformation of cyclohex-2-enones into liquid crystalline cyclohexene and cyclohexane derivatives. This research underscores the potential of cyclohexane-based compounds, like "1-(Bromomethyl)-4-propyl-trans-cyclohexane," in the development of new materials for liquid crystal technology Bezborodov, V., Lapanik, V., & Sasnouski, G. (2002). Liquid Crystals, 29, 521-527.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-propylcyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-2-3-9-4-6-10(8-11)7-5-9/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUWTRXUMODLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991860 | |
| Record name | 1-(Bromomethyl)-4-propylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71458-12-3 | |
| Record name | 1-(Bromomethyl)-4-propylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



